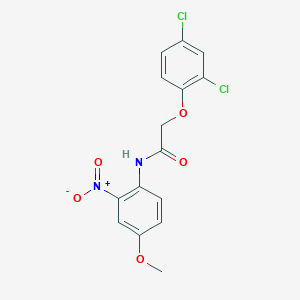

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in agricultural fields. It was first introduced in the 1960s and has since become a widely used herbicide due to its effectiveness against a variety of weeds.

Mecanismo De Acción

Dicamba works by disrupting the growth and development of plants by interfering with the production of auxins, a group of plant hormones that regulate cell growth and division. By disrupting auxin production, dicamba causes abnormal growth patterns in plants, leading to their eventual death.

Biochemical and Physiological Effects:

Dicamba has been shown to have a variety of biochemical and physiological effects on plants, including changes in gene expression, alterations in cell membrane structure, and disruption of photosynthesis. These effects can lead to reduced plant growth and development, as well as decreased crop yields.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of dicamba in lab experiments is its selectivity, as it only targets broadleaf weeds and does not harm most crops. However, its effectiveness can be reduced in certain soil types, and it can also have negative effects on non-target plant species and soil microbial communities.

Direcciones Futuras

Future research on dicamba could focus on developing more effective and environmentally-friendly herbicides, as well as investigating the long-term effects of dicamba exposure on soil health and plant growth. Additionally, research could explore the impact of dicamba on non-target organisms and ecosystems, as well as the potential for dicamba-resistant weed species to emerge.

Métodos De Síntesis

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide and 4-methoxy-2-nitroaniline with acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to form dicamba.

Aplicaciones Científicas De Investigación

Dicamba is commonly used in scientific research to study the effects of herbicides on plant growth and development. It has been used to investigate the physiological and biochemical responses of plants to herbicide exposure, as well as the impact of dicamba on soil microbial communities.

Propiedades

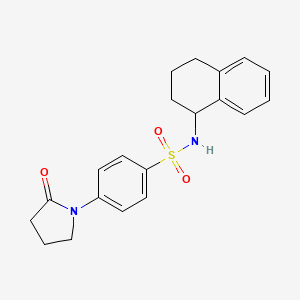

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O5/c1-23-10-3-4-12(13(7-10)19(21)22)18-15(20)8-24-14-5-2-9(16)6-11(14)17/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKQOPHNRANNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385715 |

Source

|

| Record name | STK161163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |

CAS RN |

5345-93-7 |

Source

|

| Record name | STK161163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)

![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)

![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)

![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)

![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)